3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide
Overview
Description
3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a butenoic acid amide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide typically involves the following steps:
Formation of the Phenyl Ring with Trifluoromethyl Groups: The starting material, 3,5-bis(trifluoromethyl)phenylboronic acid, is synthesized through a reaction involving trifluoromethylation of a phenyl ring.
Coupling Reaction: The phenylboronic acid derivative is then coupled with a butenoic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and amidation steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: A related compound with similar trifluoromethyl groups but different functional groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Another related compound used in similar synthetic applications.
3,5-Bis(trifluoromethyl)acetophenone: A compound with a ketone functional group instead of an amide.
Uniqueness
3-(3,5-Bis-trifluoromethyl-phenyl)-but-3-enoic acid amide is unique due to its combination of trifluoromethyl groups and the butenoic acid amide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]but-3-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c1-6(2-10(19)20)7-3-8(11(13,14)15)5-9(4-7)12(16,17)18/h3-5H,1-2H2,(H2,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXYTPKOWMFSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)N)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901197122 | |
Record name | Benzenepropanamide, β-methylene-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637781-32-8 | |
Record name | Benzenepropanamide, β-methylene-3,5-bis(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1637781-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanamide, β-methylene-3,5-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901197122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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